molecular formula C15H13ClFNO2 B5785982 N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide

N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide

Cat. No.: B5785982
M. Wt: 293.72 g/mol
InChI Key: HMOBDTDFFYYMBY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and an ethoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide typically involves the reaction of 4-chloro-2-fluoroaniline with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The ethoxy group on the benzamide moiety can also influence its pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has similar structural features but with different substitution patterns on the phenyl ring.

    N-(3-chloro-4-fluorophenyl)-4-ethoxybenzamide: Another similar compound with a different position of the chloro and fluoro substituents.

Uniqueness

N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring, along with the ethoxy group on the benzamide moiety, provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOBDTDFFYYMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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